5-[(Phenylthio)methyl]-2-furoic acid
Description
Overview of Furan-2-carboxylic Acid Derivatives in Organic Chemistry
Furan-2-carboxylic acid, commonly known as 2-furoic acid, is an aromatic heterocyclic compound first described in 1780. utripoli.edu.ly Its structure consists of a five-membered furan (B31954) ring containing one oxygen atom, with a carboxylic acid group attached at the C2 position. wikipedia.orgcymitquimica.com This parent compound and its derivatives are significant in several fields.
Historically derived from bran, the name "furan" originates from the Latin word "furfur". utripoli.edu.lywikipedia.org The industrial synthesis of 2-furoic acid is often achieved through the oxidation of furfural (B47365), a commodity chemical produced from lignocellulosic biomass. wikipedia.orgmagtech.com.cn This makes the furoic acid scaffold a valuable building block derived from renewable resources.
In organic synthesis, furan-2-carboxylic acid derivatives serve as versatile intermediates. The furan ring and the carboxylic acid group can undergo various chemical transformations, allowing for the construction of more complex molecules. cymitquimica.commagtech.com.cn These derivatives have found applications in the development of pharmaceuticals, agrochemicals, and materials science. ontosight.aiijsrst.com For example, the furan nucleus is a structural motif in numerous natural products and pharmacologically active compounds, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyontosight.aiontosight.ai The modification of the furan ring, as seen in 5-[(Phenylthio)methyl]-2-furoic acid, is a key strategy for tuning the physicochemical and biological properties of the resulting molecules.
Significance of Sulfur-Containing Heterocycles in Synthetic and Medicinal Chemistry Research
The incorporation of sulfur into organic molecules is a widely employed strategy in drug design and discovery. tandfonline.comconsensus.app Organosulfur compounds, particularly those containing functional groups like thioethers (-S-), are prevalent in a large number of approved drugs and clinical candidates. tandfonline.comtandfonline.com It is estimated that about a quarter of all small-molecule pharmaceuticals are organosulfur compounds. tandfonline.com
The thioether linkage, as present in the phenylthio group of this compound, is a key motif. This functional group can influence a molecule's properties in several beneficial ways:
Modulation of Physicochemical Properties : The sulfur atom can affect a molecule's lipophilicity, electronic distribution, and conformation, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability : Thioethers can be metabolically oxidized to sulfoxides and sulfones, a transformation that can be leveraged in prodrug design. tandfonline.com
Target Interactions : Sulfur atoms can participate in various non-covalent interactions with biological targets like proteins, including hydrogen bonds and van der Waals forces, potentially enhancing binding affinity. tandfonline.com
The proven therapeutic value of sulfur-containing heterocycles spans a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications. bohrium.comnih.govresearchgate.netbookpi.org The synthesis of novel molecules that combine a heterocyclic core like furan with a sulfur-containing fragment remains an active and promising area of research aimed at discovering new therapeutic agents. nih.govresearchgate.net
Structural Elucidation Challenges within Furoic Acid Derivatives
The structural characterization of novel furoic acid derivatives relies on a suite of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the parent 2-furoic acid is well-characterized, the addition of substituents, such as the (phenylthio)methyl group, introduces complexities that require careful analysis.
NMR Spectroscopy: For 2-furoic acid, the ¹H NMR spectrum typically shows three distinct signals corresponding to the protons on the furan ring, with characteristic chemical shifts and coupling constants. chemicalbook.comhmdb.ca In a derivative like this compound, the spectrum becomes more complex:
The symmetry of the furan ring is broken, leading to distinct signals for the protons at the C3 and C4 positions.
New signals appear for the methylene (B1212753) (-CH₂-) bridge and the protons of the phenyl group. The flexibility of the CH₂-S-Ph linker can lead to conformational averaging or, in some cases, more complex spectra if rotation is hindered.
The chemical shifts of the furan protons are influenced by the electronic effects of the new substituent.
Mass Spectrometry: Electron ionization mass spectrometry of simple furoic acids shows predictable fragmentation patterns, often involving the loss of the carboxyl group (decarboxylation). nist.govmassbank.eu For this compound, additional fragmentation pathways would be expected, including cleavage of the C-S or S-Ph bonds, providing valuable structural information but also increasing the complexity of the mass spectrum.
A significant challenge in the study of novel derivatives is often the limited availability of reference data. The structural elucidation of a newly synthesized compound like this compound requires a comprehensive analysis of multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) and high-resolution mass spectrometry to unambiguously confirm its proposed structure. The difficulty in crystallizing such compounds for X-ray analysis can further complicate definitive structural proof. mdpi.com
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₃S |
| Molecular Weight | 234.27 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 75.7 Ų |
| Formal Charge | 0 |
| Note: These properties are computationally derived based on the chemical structure. nih.gov |
Physicochemical Properties of 2-Furoic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₄O₃ | nist.gov |
| Molecular Weight | 112.08 g/mol | nih.gov |
| Appearance | White crystalline powder | wikipedia.org |
| Melting Point | 128 to 132 °C | wikipedia.org |
| Boiling Point | 230 to 232 °C | wikipedia.org |
| Acidity (pKa) | 3.12 at 25 °C | wikipedia.org |
| Note: These properties are based on experimental data. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(phenylsulfanylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-12(14)11-7-6-9(15-11)8-16-10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCOVZXZLKXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405148 | |
| Record name | 5-[(phenylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79504-96-4 | |
| Record name | 5-[(phenylthio)methyl]-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylthio Methyl 2 Furoic Acid and Its Analogs
Strategies for Furan (B31954) Ring Formation with Phenylthioalkyl Substituents
Building the furan ring as a key step in the synthesis allows for the early introduction of the required carbon framework. Cyclization reactions are central to this approach.
The Paal-Knorr furan synthesis is a cornerstone in the formation of furan rings, renowned for its reliability and versatility. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. wikipedia.org The general mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that readily dehydrates to form the aromatic furan ring. wikipedia.org
To apply this method for the synthesis of precursors to 5-[(phenylthio)methyl]-2-furoic acid, a 1,4-diketone bearing a phenylthiomethyl group and a group that can be later converted to a carboxylic acid would be required. For instance, a 1,4-diketone with a phenylthioether at a terminal position could be cyclized. While the Paal-Knorr synthesis is robust for alkyl and aryl substituents, the presence of a sulfur atom might require careful optimization of reaction conditions to avoid side reactions. The versatility of the Paal-Knorr reaction is extensive, accommodating a wide range of substituents on the dicarbonyl backbone. wikipedia.org
| Cyclization Method | Starting Material | Key Features | Reference(s) |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. Versatile for various substituents. | wikipedia.orgorganic-chemistry.org |
| Feist-Benary Furan Synthesis | α-Halo ketones and β-dicarbonyl compounds | Base-catalyzed reaction leading to substituted furans. | organic-chemistry.org |
Incorporating the phenylthioalkyl moiety prior to cyclization involves synthesizing a 1,4-dicarbonyl precursor that already contains this group. This could be achieved by reacting a suitable dicarbonyl precursor containing a leaving group with thiophenol. Thiophenolate, the conjugate base of thiophenol, is a potent nucleophile and readily participates in SN2 reactions to form thioethers. wikipedia.org For example, a 1,4-diketone with a terminal halomethyl group could be reacted with thiophenol in the presence of a base to install the phenylthiomethyl group before the cyclization step.
Alternatively, a Michael addition of thiophenol to an α,β-unsaturated 1,4-dicarbonyl compound could also serve as a method to introduce the sulfur functionality, although this would result in a different substitution pattern. The high nucleophilicity of thiophenolate ensures efficient formation of the C-S bond under relatively mild conditions. wikipedia.org
Functionalization of Pre-existing Furan Systems
An alternative and often more direct approach is to start with a commercially available or easily synthesized furan derivative, such as 2-furoic acid or its esters, and introduce the desired substituents in a stepwise manner.
The furan ring is susceptible to electrophilic aromatic substitution, and the directing effects of existing substituents play a crucial role in determining the position of new functional groups. For 2-furoic acid or its esters, the carboxylic acid/ester group at the 2-position is an electron-withdrawing group, which directs incoming electrophiles to the 5-position. This regioselectivity is a key advantage in the synthesis of 5-substituted-2-furoic acids.
A common strategy involves the halomethylation of a 2-furoic acid ester. For example, 5-(chloromethyl)furfural (CMF) can be synthesized from biomass and subsequently oxidized and esterified to produce esters of 5-(chloromethyl)-2-furoic acid. The chloromethyl group at the 5-position is then an excellent electrophilic site for subsequent nucleophilic substitution.
Another approach is the direct halogenation of 2-furoic acid at the 5-position, followed by further functionalization. For instance, 2-furoic acid can be brominated to yield 5-bromo-2-furoic acid, which can then be converted to its ethyl ester, ethyl 5-bromo-2-furoate. acs.org This bromo-derivative can then undergo various cross-coupling reactions or be converted to other functional groups.
| Reaction Type | Reagent(s) | Product | Key Feature | Reference(s) |
| Halogenation | Bromine, Acetic Acid | 5-Bromo-2-furoic acid | Electrophilic substitution at the electron-rich 5-position. | acs.org |
| Halomethylation | (from CMF) | 5-(Chloromethyl)-2-furoic acid ester | Utilizes a biomass-derived platform chemical. | researchgate.net |
With a suitable electrophile at the 5-position of the 2-furoic acid scaffold, the phenylthio group can be introduced via a thiolation reaction. The most direct method involves the nucleophilic substitution of a 5-(halomethyl)-2-furoic acid derivative with thiophenol. nih.gov
The reaction typically proceeds by deprotonating thiophenol with a mild base (e.g., potassium carbonate, triethylamine) to generate the highly nucleophilic thiophenolate anion. This anion then displaces the halide (e.g., chloride or bromide) from the methyl group at the 5-position of the furan ring in an SN2 reaction. This method is generally high-yielding and benefits from the excellent nucleophilicity of sulfur. wikipedia.org The final step would be the hydrolysis of the ester to yield the target carboxylic acid.
Hypothetical Synthesis Route:
Esterification: 2-Furoic acid is converted to its methyl or ethyl ester to protect the carboxylic acid and improve solubility in organic solvents.
Chloromethylation: The furoate ester undergoes chloromethylation at the 5-position. A common precursor for this is 5-(hydroxymethyl)furfural (HMF), which can be converted to 5-(chloromethyl)furfural (CMF) and then to the desired 5-(chloromethyl)-2-furoate.
Thiolation: The resulting 5-(chloromethyl)-2-furoate is treated with thiophenol in the presence of a base. The thiophenolate anion displaces the chloride to form ethyl 5-[(phenylthio)methyl]-2-furoate.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to afford the final product, this compound.
Green Chemistry Approaches in the Synthesis of Furoic Acid Derivatives
The principles of green chemistry are increasingly influencing synthetic strategies, with a focus on using renewable feedstocks, reducing waste, and employing milder reaction conditions. Furoic acid and its derivatives are prime candidates for green synthesis as they can be derived from biomass. rsc.orgrsc.org
Furfural (B47365), the precursor to 2-furoic acid, is produced industrially from the acid-catalyzed dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as corn cobs and bagasse. rsc.orgresearchgate.net The oxidation of furfural to 2-furoic acid can be achieved using environmentally benign oxidants like hydrogen peroxide, often assisted by a base. rsc.orgrsc.org This avoids the use of heavy metal oxidants.
Furthermore, chemoenzymatic strategies are being developed. For example, furfural produced from biomass can be converted to furoic acid using dehydrogenase biocatalysts in whole-cell systems, operating in aqueous media under mild conditions. researchgate.net The direct carboxylation of 2-furoic acid using CO2 to produce 2,5-furandicarboxylic acid (FDCA), a valuable biopolymer monomer, also highlights the potential for sustainable upgrading of furoic acid derivatives. acs.org These bio-based routes provide a sustainable foundation for the synthesis of complex molecules like this compound.
Catalytic Hydrogenolysis Pathways for Related Furoic Acids
Catalytic hydrogenolysis is a crucial synthetic route for the structural modification of furoic acids and their derivatives. This process involves the cleavage of a chemical bond by the action of hydrogen in the presence of a catalyst. For analogs of this compound, this primarily involves the cleavage of carbon-heteroatom bonds, such as carbon-sulfur (C–S) or carbon-oxygen (C–O) bonds, on the side chain at the 5-position of the furan ring.
A key transformation analogous to the desulfurization of this compound is the hydrogenolysis of other 5-substituted furoic acids. A prominent example is the conversion of 5-hydroxymethyl-2-furancarboxylic acid (HMFA) to 5-methyl-2-furancarboxylic acid (MFA). rsc.org This reaction represents a selective cleavage of a C–OH bond, providing a valuable model for the corresponding C–S bond cleavage. Research has demonstrated that palladium supported on activated carbon (Pd/C) is a highly efficient and stable catalyst for this transformation. rsc.org The reaction proceeds effectively under mild conditions, highlighting a sustainable pathway for producing MFA from bio-renewable HMFA. rsc.org The efficiency of the Pd/C catalyst is linked to the strong adsorption of HMFA onto the carbon support surface, likely through π–π interactions. rsc.org
Detailed findings from studies on the hydrogenolysis of HMFA to MFA are presented below, showcasing the influence of reaction conditions on catalyst performance.
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMFA Conversion (%) | MFA Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd/C (3 wt% Pd) | 30 | 3.0 | Tetrahydrofuran (B95107) | ~20-30 | 94.5 | rsc.org |
| Pd/C (2 wt% Pd) | 30 | 3.0 | Tetrahydrofuran | - | Lower than Pd/C (3 wt% Pd) | rsc.org |
| Pd/SiO₂ (2 wt% Pd) + C | 30 | 3.0 | Tetrahydrofuran | - | Lower than Pd/C | rsc.org |
For the direct hydrogenolysis of C–S bonds, as would be required for this compound, Raney Nickel is a widely recognized and potent catalyst. masterorganicchemistry.com It is particularly effective for desulfurization reactions, where it facilitates the cleavage of C-S bonds and their replacement with C-H bonds. masterorganicchemistry.comsci-hub.se The Raney Nickel catalyst is typically prepared as an alloy of nickel and aluminum, with the aluminum subsequently leached out with sodium hydroxide (B78521) to create a high-surface-area, porous nickel catalyst that contains adsorbed hydrogen. masterorganicchemistry.com
The choice of solvent can significantly influence the activity and selectivity of Raney Nickel-catalyzed hydrogenolysis. nih.govresearchgate.net Reactions in nonbasic solvents tend to proceed with extremely high activity for both hydrogenolysis and hydrogenation. nih.gov Conversely, using basic solvents can render the catalyst less active but significantly more selective for the desired hydrogenolysis pathway, preserving other functional groups such as aromatic rings. nih.gov
Another relevant pathway in the chemistry of furoic acids is the ring-opening hydrogenolysis of 2-furancarboxylic acid. This reaction is effectively catalyzed by platinum-based systems, particularly platinum supported on alumina (B75360) (Pt/Al₂O₃). dntb.gov.uaelsevierpure.com This process leads to the formation of 5-hydroxyvaleric acid (5-HVA) and its derivatives, such as δ-valerolactone. elsevierpure.com This demonstrates that under certain catalytic conditions, the furan ring itself can undergo hydrogenolysis, representing a different synthetic trajectory compared to side-chain modifications. elsevierpure.comrsc.org
Chemical Reactivity and Mechanistic Investigations of 5 Phenylthio Methyl 2 Furoic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group at the C2 position is a key site for chemical modification, readily undergoing reactions typical of aromatic carboxylic acids.
The carboxylic acid functionality of 5-[(Phenylthio)methyl]-2-furoic acid can be readily converted to its corresponding esters and amides, which are crucial transformations for creating derivatives with modified properties.
Esterification is commonly achieved through acid-catalyzed reaction with an alcohol. For instance, the esterification of 2-furoic acid with various alcohols is a well-established procedure, often utilizing catalysts such as tungstophosphoric acid supported on zirconia to produce the desired alkyl 2-furoate esters. researchgate.net These reactions are typically carried out by heating a mixture of the furoic acid, an excess of the alcohol, and the catalyst. The synthesis of methyl and cyanomethyl esters of 2-furoic acid has also been reported as part of studies into their antineoplastic activities. nih.gov
Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. This transformation generally requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Common coupling agents used for similar furoic acid derivatives include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form the amide bond.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol (e.g., n-butanol), Solid Acid Catalyst (e.g., TPA/ZrO₂), Heat (125-140°C) | Alkyl 5-[(Phenylthio)methyl]-2-furoate | |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl 5-[(Phenylthio)methyl]-2-furoate | nih.gov |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDCI, DCC), Solvent (e.g., DCM) | N-substituted 5-[(Phenylthio)methyl]-2-furoamide | researchgate.netnih.gov |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for 2-furoic acid derivatives. However, the C-C bond connecting the carboxylic acid to the furan (B31954) ring is generally stable. The enzymatic decarboxylation of 2,5-furandicarboxylic acid to 2-furoic acid has been demonstrated, but the subsequent decarboxylation of 2-furoic acid to furan is not readily achieved under the same in vitro enzymatic conditions. nih.gov This suggests that significant energy input or a highly specific catalytic system is required to cleave this bond.
In the context of pyrimidine (B1678525) metabolism, the decarboxylation of 5-carboxy uracil, which shares some structural similarities with substituted furoic acids, has been studied and is known to proceed via an enzymatic one-step mechanism involving concerted proton transfer and C-C bond cleavage. nih.gov While not directly analogous, this highlights that biological systems can achieve decarboxylation under mild conditions. For this compound, non-enzymatic decarboxylation would likely require harsh thermal conditions, which could lead to decomposition of the furan ring.
Reactions at the Furan Ring System
The furan ring is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution, and under certain conditions, nucleophilic attack and ring-opening. numberanalytics.com
The furan ring is significantly more reactive towards electrophiles than benzene. numberanalytics.com Electrophilic aromatic substitution (EAS) on furan typically occurs at the C2 and C5 positions, which are the most nucleophilic. quora.com In this compound, both of these primary positions are occupied. Therefore, any further substitution must occur at the less reactive C3 or C4 positions.
The regiochemical outcome of an EAS reaction on this disubstituted furan is governed by the directing effects of the existing substituents:
-COOH (Carboxylic Acid) at C2: This is an electron-withdrawing and deactivating group. In aromatic systems, it typically acts as a meta-director.
-CH₂SPh ((Phenylthio)methyl) at C5: The sulfur atom has lone pairs that can be donated, but it is insulated from the ring by a methylene (B1212753) (-CH₂-) group. The primary electronic effect on the ring is therefore weakly activating through hyperconjugation and induction.
Given that the furan ring itself is highly activated, EAS is still feasible despite the deactivating carboxyl group. The directing influence of the two groups would determine the position of attack. The weakly activating -CH₂SPh group would favor substitution at the adjacent C4 position, while the deactivating -COOH group would direct towards the C4 position (meta to C2). Therefore, electrophilic attack is strongly predicted to occur at the C4 position.
| Reaction | Typical Reagents | Predicted Major Product | Reference |
| Nitration | HNO₃ / H₂SO₄ or HNO₃ / Acetic Anhydride | 4-Nitro-5-[(phenylthio)methyl]-2-furoic acid | numberanalytics.commasterorganicchemistry.com |
| Bromination | Br₂ / FeBr₃ or Br₂ in a polar solvent | 4-Bromo-5-[(phenylthio)methyl]-2-furoic acid | numberanalytics.commasterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid | mnstate.edu |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-5-[(phenylthio)methyl]-2-furoic acid | masterorganicchemistry.com |
Nucleophilic substitution on an unsubstituted furan ring is generally not possible due to the ring's high electron density. quimicaorganica.org However, the presence of strong electron-withdrawing groups can facilitate such reactions by stabilizing the intermediate negative charge. quimicaorganica.orgedurev.in The carboxylic acid group at the C2 position in this compound provides this necessary electronic pull, potentially allowing for nucleophilic attack, particularly at the C5 position, which could lead to displacement of the phenylthiomethyl group if a suitable leaving group could be formed.
The furan ring can also undergo ring-opening reactions under various conditions. Acid-catalyzed polymerization of furan derivatives like furfuryl alcohol, for example, involves ring-opening pathways. mdpi.com Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (the fully reduced form of furan) show that it can be promoted by frustrated Lewis pairs, proceeding through the cleavage of a C-O bond. nih.govresearchgate.net Photoreactions of related heterocyclic systems in the presence of thiols have also been shown to induce ring-opening. nih.gov For this compound, strong acidic conditions or high-energy input could potentially lead to cleavage of the furan nucleus, resulting in the formation of acyclic carbonyl compounds.
The furan ring is sensitive to both oxidation and reduction, which can transform the core structure of the molecule.
Oxidative Transformations: Strong oxidizing agents can lead to the degradation of the furan ring. However, controlled oxidation is a key reaction for converting substituted furans into valuable chemicals. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a widely studied process. nih.govresearchgate.netmdpi.com This indicates that the furan ring itself can be stable to certain oxidative conditions that target side-chain functional groups. In the case of this compound, the sulfide (B99878) linkage is also susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) or sulfone.
Reductive Transformations: The furan ring can be reduced to yield dihydrofuran or tetrahydrofuran derivatives. Catalytic hydrogenation is a common method for this transformation. More recently, Brønsted acid-catalyzed reductions using silanes as the reducing agent have been developed, allowing for the conversion of furans to 2,5-dihydrofurans. nih.gov This method is complementary to dissolving-metal reductions, which are effective for electron-deficient furans. nih.gov Applying such reductive methods to this compound would be expected to saturate the furan ring, yielding the corresponding tetrahydrofuran derivative, a transformation that would significantly alter the molecule's planarity and electronic properties.
Reactivity of the Phenylthio Substituent
The sulfur atom in the phenylthio group is in its lowest oxidation state (-2) and is susceptible to a range of chemical transformations. Its reactivity is a cornerstone of the synthetic utility of this class of compounds.
The sulfur atom of the phenylthioether in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation reactions represent a fundamental transformation of thioethers and are pivotal in modifying the electronic and steric properties of the molecule. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by careful selection of the oxidant and reaction conditions.
The initial oxidation to the sulfoxide, 5-[(phenylsulfinyl)methyl]-2-furoic acid, can be achieved with high selectivity using a variety of mild oxidizing agents. A common and effective method involves the use of hydrogen peroxide in a suitable solvent like acetic acid. nih.gov Other reagents that can be employed for this selective oxidation include sodium periodate (B1199274) (NaIO₄) and meta-chloroperoxybenzoic acid (m-CPBA) under controlled stoichiometric conditions.
Further oxidation of the sulfoxide yields the corresponding sulfone, 5-[(phenylsulfonyl)methyl]-2-furoic acid. This step generally requires stronger oxidizing agents or harsher reaction conditions compared to the sulfide-to-sulfoxide conversion. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or Oxone® (2KHSO₅·KHSO₄·K₂SO₄) are commonly used to effect this transformation. The resulting sulfone is a stable, crystalline solid and is often utilized in synthetic chemistry due to the electron-withdrawing nature of the sulfonyl group.
The general reaction scheme for the oxidation is as follows:
Interactive Data Table: Oxidation Conditions for Phenylthioethers
| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |
| Sulfoxide | H₂O₂ | Acetic Acid | Room Temp. | High |
| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂ | 0 | >90 |
| Sulfone | H₂O₂ (excess) | Acetic Acid | Reflux | High |
| Sulfone | KMnO₄ | Acetone/H₂O | 0 - Room Temp. | Variable |
| Sulfone | Oxone® | CH₃OH/H₂O | Room Temp. | >90 |
This table presents typical conditions for the oxidation of phenylthioethers to sulfoxides and sulfones based on general literature precedents. Yields are representative and can vary based on the specific substrate and reaction scale.
The carbon-sulfur (C-S) bond in the phenylthiomethyl group is relatively stable but can be cleaved under specific reductive or oxidative conditions. Cleavage of this bond is a significant transformation as it allows for the removal of the sulfur-containing moiety and the introduction of new functional groups.
Reductive cleavage of the C-S bond can be accomplished using various reagents. One common method is the use of dissolving metal reductions, such as sodium in liquid ammonia. Another powerful method involves the use of samarium(II) iodide (SmI₂), which is known for its ability to cleave C-S bonds under mild conditions. researchgate.net These reductive methods typically result in the formation of a methyl group at the 5-position of the furoic acid, yielding 5-methyl-2-furoic acid.
Oxidative cleavage of the C-S bond is also possible, though it often proceeds through a different mechanism. For instance, treatment with certain oxidizing agents in the presence of nucleophiles can lead to the displacement of the phenylthio group. mdpi.com The specific products of oxidative cleavage can vary widely depending on the reaction conditions and the reagents employed.
Mechanistic Studies of Key Reaction Pathways
While specific mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of the key reactions involving the phenylthio group can be inferred from well-established principles in organic chemistry.
The oxidation of the sulfide to a sulfoxide by a peroxy acid, such as m-CPBA, is believed to proceed through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. This is a concerted process that results in the formation of the sulfoxide and the corresponding carboxylic acid. The subsequent oxidation of the sulfoxide to the sulfone follows a similar pathway, although it is generally slower due to the reduced nucleophilicity of the sulfur atom in the sulfoxide, which is influenced by the electron-withdrawing sulfinyl group.
The mechanism of reductive C-S bond cleavage with dissolving metals involves the transfer of electrons from the metal to the molecule, generating a radical anion. This intermediate can then fragment, leading to the cleavage of the C-S bond and the formation of a carbanion, which is subsequently protonated by the solvent.
In the case of oxidative C-S bond cleavage mediated by reagents like N-chlorosuccinimide (NCS) in the presence of water, the proposed mechanism involves the initial formation of a chlorosulfonium salt. mdpi.com This is followed by the attack of water on the electrophilic carbon atom, leading to the formation of a hemithioacetal-like intermediate, which then breaks down to yield an aldehyde and thiophenol. mdpi.com
Derivatives and Structure Activity Relationship Sar Exploration of 5 Phenylthio Methyl 2 Furoic Acid Analogs
Synthesis of Phenylthio Analogs with Varied Phenyl Substitutions
A general synthetic approach involves the nucleophilic substitution of a leaving group on the methyl linker by a substituted thiophenol. The precursor, typically an ester of 5-(halomethyl)-2-furoic acid, can be reacted with a variety of commercially available or synthesized thiophenols. For instance, the synthesis of related 6-arylthio-furo[2,3-d]pyrimidines has been achieved through the oxidative addition of substituted thiophenols to the core heterocyclic structure. nih.gov This methodology allows for the introduction of a wide range of functional groups onto the phenyl ring.
The nature of the substituent on the phenyl ring—whether it is electron-donating or electron-withdrawing, its size, and its position (ortho, meta, or para)—plays a crucial role in modulating biological activity. Studies on analogous heterocyclic systems have shown that substituents like halogens (Cl, Br), methyl (CH₃), and methoxy (B1213986) (OCH₃) groups can alter the electronic distribution and lipophilicity of the entire molecule, thereby affecting its interaction with target enzymes or receptors. nih.gov
| Substituent (R) on Phenyl Ring | Potential Impact on Properties | Rationale |
| -Cl, -Br (Halogens) | Increased lipophilicity, potential for halogen bonding | Enhances membrane permeability and can form specific interactions with biological targets. |
| -CH₃ (Methyl) | Increased lipophilicity, steric bulk | Can improve binding by filling hydrophobic pockets in the target protein. |
| -OCH₃ (Methoxy) | Increased polarity, hydrogen bond acceptor | Can introduce favorable polar interactions and influence solubility. |
| -NO₂ (Nitro) | Strong electron-withdrawing group, hydrogen bond acceptor | Significantly alters electronic properties and can form strong polar contacts. |
| -CF₃ (Trifluoromethyl) | Increased lipophilicity, strong electron-withdrawing group | Can improve metabolic stability and binding affinity. |
This table is based on general principles and findings from related heterocyclic compounds.
Modifications of the Alkyl Linker in the (Phenylthio)methyl Moiety
The methylene (B1212753) (-CH₂-) linker connecting the furan (B31954) ring and the phenylthio group is critical for establishing the correct orientation and distance between these two moieties. Modifying this linker's length, rigidity, and stereochemistry can provide valuable insights into the spatial requirements of the binding site.
Synthetic strategies to modify the linker would involve starting with different 5-substituted furoic acid precursors. For example, to create an ethylene (B1197577) linker (-CH₂CH₂-), one might start from 5-(2-hydroxyethyl)-2-furoic acid, convert the hydroxyl to a leaving group, and then perform the substitution with a thiophenol.
Potential modifications and their expected consequences are outlined below:
Chain Extension: Increasing the linker length (e.g., to ethyl or propyl) enhances flexibility. This could allow the phenylthio group to access different regions of a binding pocket, potentially increasing potency. However, excessive flexibility can also lead to a loss of entropy upon binding, which is energetically unfavorable.
Chain Branching: Introducing a methyl group on the linker (e.g., -CH(CH₃)-) restricts conformational freedom. This can lock the molecule into a more bioactive conformation, leading to higher affinity. It also introduces a chiral center, allowing for the exploration of stereospecific interactions.
Incorporation of Rigid Elements: Replacing the flexible alkyl chain with rigid units, such as a cyclopropane (B1198618) ring or a double bond, can significantly restrict the molecule's conformation. This is a useful strategy to probe the preferred binding conformation.
| Linker Modification | Expected Impact on SAR |
| Extension to -CH₂CH₂- | Increased flexibility, altered distance between rings |
| Branching, e.g., -CH(CH₃)- | Restricted rotation, introduction of chirality |
| Introduction of C=C bond | Planarization, conformational restriction |
This table presents hypothetical modifications to probe SAR.
Furan Ring Substitutions and their Impact on Reactivity
Modifying the furan ring itself can alter the electronic properties and metabolic stability of the entire molecule. The furan oxygen is a hydrogen bond acceptor, and the ring system participates in π-stacking interactions. Substitutions at the 3- and 4-positions can modulate these characteristics.
Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed to introduce substituents at the C3 position of the furan ring. scilit.com Introducing small alkyl or halogen groups can influence the molecule's reactivity and interaction with its biological target. For example, a substituent at the 3- or 4-position could sterically influence the preferred conformation of the adjacent 2-carboxylic acid and 5-methyl linker groups.
Furthermore, the electronic nature of the substituent impacts the acidity of the carboxylic acid. An electron-withdrawing group (e.g., -Cl) would increase the acidity (lower pKa) of the furoic acid, which could affect its ionization state and binding to a target.
Isosteric Replacements within the Furan and Phenylthio Groups
Isosteric and bioisosteric replacements are a cornerstone of drug design, involving the substitution of one atom or group for another with similar physical or chemical properties. nih.gov This strategy can be used to improve potency, selectivity, and pharmacokinetic profiles.
Furan Ring Replacements: The furan ring can be replaced by other five-membered heterocycles to probe the importance of its specific electronic and structural features. nih.gov Thiophene (B33073), for example, is a common isostere for furan. While both are aromatic, thiophene has a lower dipole moment than furan, which can influence interactions and properties. researchgate.net Studies on related compounds have directly compared furan, thiophene, and thiazole (B1198619) cores, noting significant differences in biological activity. mdpi.com
| Furan Isostere | Key Differences and Potential Impact |
| Thiophene | Less polar, different aromatic character. Can alter π-stacking interactions and metabolic stability. |
| Pyrrole | Introduces a hydrogen bond donor (N-H). Can form new interactions with the target. |
| Thiazole | Introduces a nitrogen atom, altering H-bonding capacity and basicity. Can serve as a bioisostere. mdpi.comnih.gov |
| Oxazole | Contains an additional nitrogen atom compared to furan, modifying the electronic distribution and polarity. sci-hub.se |
Phenylthio Group Replacements: The thioether (-S-) linker is a key functional group that can be modified. Replacing the sulfur atom can affect bond angles, flexibility, and susceptibility to metabolism.
Ether (-O-): An oxygen linker would have different bond angles and lengths compared to sulfur and would not be susceptible to oxidation in the same way as a thioether.
Sulfoxide (B87167) (-SO-) and Sulfone (-SO₂-): These oxidized sulfur analogs introduce polarity and hydrogen bond accepting capabilities. They significantly alter the geometry and electronic properties compared to the thioether.
Methylene (-CH₂-): A carbon linker removes the heteroatom, creating a more lipophilic and conformationally distinct analog.
The phenyl group can also be replaced with other aromatic systems, such as naphthyl or heteroaromatic rings like pyridine, to explore a larger chemical space and different potential interactions. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Phenylthio Methyl 2 Furoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 5-[(Phenylthio)methyl]-2-furoic acid can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-13 ppm. The protons on the furan (B31954) ring, being in an aromatic environment, will likely resonate as doublets around 6.5-7.5 ppm. The methylene (B1212753) protons of the -CH₂S- group would appear as a singlet, integrating to two protons, with a chemical shift influenced by the adjacent sulfur and furan ring, likely in the 4.0-4.5 ppm region. The protons of the phenyl group will exhibit signals in the aromatic region, approximately 7.2-7.6 ppm, with multiplicities depending on the substitution pattern (a complex multiplet is expected for an unsubstituted phenyl ring).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically above 160 ppm. The carbons of the furan and phenyl rings will resonate in the aromatic region (approximately 110-150 ppm). The methylene carbon of the -CH₂S- group is expected to have a chemical shift in the range of 30-40 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~7.30-7.45 | m | 5H | Phenyl-H |
| ~7.15 | d | 1H | Furan-H3 |
| ~6.40 | d | 1H | Furan-H4 |
| ~4.20 | s | 2H | -CH₂S- |
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (Carboxylic Acid) |
| ~155 | Furan C5 |
| ~148 | Furan C2 |
| ~135 | Phenyl C (ipso) |
| ~130 | Phenyl CH |
| ~129 | Phenyl CH |
| ~127 | Phenyl CH |
| ~119 | Furan C3 |
| ~112 | Furan C4 |
| ~35 | -CH₂S- |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound (C₁₂H₁₀O₃S), the molecular ion peak [M]⁺ would be expected at m/z 234.0351. The fragmentation is likely to proceed through several key pathways. A prominent fragmentation would be the loss of the carboxylic acid group (-COOH), resulting in a fragment with m/z 189. Another significant fragmentation pathway could involve the cleavage of the C-S bond, leading to the formation of a furfuryl cation (m/z 97) and a thiophenol radical, or a phenylthiomethyl cation (m/z 123). Alpha-cleavage next to the sulfur atom is also a common fragmentation route. libretexts.org
Predicted Key Fragmentation Ions for this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 189 | [M - COOH]⁺ |
| 123 | [C₆H₅SCH₂]⁺ |
| 109 | [C₆H₅S]⁺ |
| 97 | [C₅H₅O₂]⁺ (Furfuryl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the C=O stretching vibration of the conjugated carboxylic acid. The C-O stretching of the carboxylic acid will likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the furan and phenyl rings will cause absorptions in the 1450-1600 cm⁻¹ range. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ region.
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| 1680-1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1450-1600 | Medium to Weak | C=C stretch (Aromatic/Furan) |
| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~1020 | Medium | C-O-C stretch (Furan) |
| 600-800 | Weak | C-S stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.
Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Type of Transition | Chromophore |
| ~260-290 | π → π* | Furoic acid and Phenylthio system |
Computational and Theoretical Studies on 5 Phenylthio Methyl 2 Furoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
Molecular Geometry Optimization and Conformer Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like 5-[(Phenylthio)methyl]-2-furoic acid, this involves identifying all possible stable conformations (conformers) that arise from rotation around single bonds.
A thorough analysis would involve:
Potential Energy Surface Scan: Systematically rotating the key dihedral angles—such as those around the C-S, S-CH₂, and CH₂-furan bonds—to map out the potential energy landscape.
Conformer Search: Identifying the energy minima on this surface, which correspond to stable conformers.
Geometry Optimization: Starting from these initial conformers, the geometry of each is fully optimized, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). The energies of these optimized conformers are then compared to identify the global minimum energy structure, which is the most stable form of the molecule.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). Their energies and spatial distributions are critical for understanding a molecule's chemical reactivity and electronic properties.
HOMO: Represents the ability to donate an electron. In this compound, the HOMO is likely to be distributed over the electron-rich phenylthio and furan (B31954) ring systems.
LUMO: Represents the ability to accept an electron. The LUMO is often located over the electron-deficient parts of the molecule, such as the carboxylic acid group.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
| Parameter | Description | Predicted Location/Value |
| HOMO | Highest Occupied Molecular Orbital | Likely localized on the furan and phenylthio rings. |
| LUMO | Lowest Unoccupied Molecular Orbital | Likely localized on the 2-furoic acid moiety. |
| Energy Gap (ΔE) | LUMO Energy - HOMO Energy | A smaller gap indicates higher reactivity. |
Vibrational Frequency Analysis and Spectroscopic Prediction
After geometry optimization, vibrational frequency calculations are performed. These serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. This theoretical spectrum can be compared with experimental data to confirm the structure of the compound.
Reaction Pathway Modeling and Transition State Analysis
Computational methods can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products. For a molecule like this compound, one might study the mechanism of its synthesis or its potential reactions, such as esterification of the carboxylic acid group. This analysis provides crucial insights into reaction kinetics and feasibility.
Quantum Chemical Descriptors for Predictive Analysis
From the results of DFT calculations, numerous quantum chemical descriptors can be derived to predict the molecule's behavior. These descriptors quantify various aspects of the electronic structure and are used in quantitative structure-activity relationship (QSAR) studies.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
While the specific values for this compound are not available in published literature, the framework for their calculation and interpretation is well-established within the field of computational chemistry. Future research dedicated to this molecule would be necessary to provide these detailed insights.
Applications of 5 Phenylthio Methyl 2 Furoic Acid in Organic Synthesis Research
Utility as a Versatile Synthetic Building Block
Furan (B31954) derivatives are widely recognized as versatile building blocks in organic chemistry. numberanalytics.comnumberanalytics.com The furan ring itself can participate in various transformations, including cycloaddition reactions and electrophilic substitutions. The carboxylic acid moiety at the 2-position provides a handle for a multitude of synthetic manipulations, such as conversion to esters, amides, acid chlorides, or alcohols.
The phenylthiomethyl group at the 5-position introduces additional functionality. The sulfur atom can be oxidized to sulfoxides and sulfones, which can then be used in elimination reactions to introduce a double bond or act as a leaving group in substitution reactions. The presence of the thioether linkage also offers possibilities for metal-catalyzed cross-coupling reactions. This combination of reactive sites makes 5-[(Phenylthio)methyl]-2-furoic acid a potentially valuable starting material for the synthesis of more complex molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Functionality |
| Carboxylic Acid | Esterification, Amidation, Reduction, Curtius Rearrangement | Esters, Amides, Alcohols, Amines |
| Furan Ring | Diels-Alder Reaction, Electrophilic Aromatic Substitution | Bicyclic compounds, Substituted furans |
| Phenylthioether | Oxidation, C-S Bond Cleavage, Metal-catalyzed coupling | Sulfoxides, Sulfones, Alkenes, Biaryls |
Intermediacy in the Synthesis of Complex Organic Molecules
While no specific examples of the use of this compound in the synthesis of complex organic molecules have been found in the literature, its structural motifs are present in various biologically active compounds. Furan rings are core components of many natural products and pharmaceuticals. The ability to functionalize both the 2- and 5-positions of the furan ring is crucial in synthetic strategies targeting such molecules.
The phenylthiomethyl group could serve as a masked functional group, which can be elaborated at a later stage of a synthesis. For instance, the thioether could be cleaved to reveal a thiol, or the phenyl group could be modified through aromatic substitution reactions. This latent reactivity makes it a potentially useful intermediate in multi-step synthetic sequences.
Potential as a Ligand Precursor in Catalysis Research
The development of new ligands is a cornerstone of catalysis research. Furan-containing compounds have been investigated as ligands for various transition metals. numberanalytics.com The oxygen atom of the furan ring and the sulfur atom of the thioether in this compound could potentially coordinate to a metal center, forming a bidentate ligand.
Furthermore, the carboxylic acid group can be converted into other functionalities, such as amides or esters bearing additional donor atoms, leading to the creation of polydentate ligands. The electronic properties of such ligands, and consequently the catalytic activity of their metal complexes, could be fine-tuned by modifying the substituents on the phenyl ring of the thioether. These tailored ligands could find applications in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Exploration in Advanced Material Science Synthesis
Furan-based polymers and materials have attracted significant interest due to their derivation from renewable resources and their unique properties. researchgate.netcore.ac.ukwikipedia.org Furan-containing monomers can be polymerized to produce a variety of materials, including resins, thermosets, and conjugated polymers. numberanalytics.comwiley-vch.de
This compound could potentially be utilized as a monomer in the synthesis of novel polymers. The carboxylic acid functionality allows for its incorporation into polyesters and polyamides. The phenylthio group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical and electronic characteristics. The sulfur atom could also provide a site for cross-linking or post-polymerization modification, enabling the creation of materials with tailored properties for applications in electronics, coatings, and advanced composites.
Future Research Directions and Unexplored Avenues
Development of Enantioselective Synthetic Routes to Chiral Analogs
The core structure of 5-[(Phenylthio)methyl]-2-furoic acid is achiral. However, the introduction of stereocenters, particularly on the methylene (B1212753) bridge or the phenyl ring, could lead to chiral analogs with potentially unique biological activities. A significant future direction lies in the development of synthetic methodologies to access these chiral derivatives in an enantiomerically pure form.
Asymmetric synthesis could be approached by modifying the synthetic precursors. For instance, employing chiral building blocks or utilizing chiral catalysts in the key bond-forming steps could establish the desired stereochemistry. Methodologies such as enantioselective sulfa-Michael additions could be adapted to create chiral thioether linkages. nih.gov Research in this area would involve:
Design of Chiral Substrates: Introducing substituents on the methyl bridge to create a stereocenter (e.g., replacing a hydrogen with a methyl or hydroxyl group).
Application of Chiral Catalysis: Exploring transition-metal catalysts with chiral ligands or organocatalysts to control the stereochemical outcome of the synthetic route.
Stereoselective Functionalization: Investigating methods for the enantioselective functionalization of the furan (B31954) or phenyl rings of the parent molecule.
The successful development of such synthetic routes would be crucial for exploring the stereoselective interactions of these analogs with biological targets like enzymes and receptors.
Investigation of Organometallic Chemistry involving the Furan and Phenylthio Moieties
The furan ring and the sulfur atom of the phenylthio group represent potential coordination sites for metal centers, opening a vast and unexplored area of organometallic chemistry. The furan moiety can coordinate to metals in various modes, including η¹(C) and η²(C=C), and can also act as a bridging ligand. researchgate.netresearchgate.net The sulfur atom in the phenylthio group offers a soft donor site for coordination with various transition metals.
Future research could focus on:
Coordination Chemistry: Synthesizing and characterizing coordination complexes with a range of transition metals (e.g., palladium, platinum, gold, rhodium). This would involve studying the preferred coordination modes of the furan and phenylthio moieties.
Catalytic Applications: Investigating the potential of these new organometallic complexes as catalysts in organic synthesis. For example, palladium complexes could be explored for cross-coupling reactions, leveraging the phenylthio moiety for catalyst stabilization or electronic modification.
Material Science: Exploring the assembly of these organometallic complexes into coordination polymers or metal-organic frameworks (MOFs), which could have interesting electronic, magnetic, or porous properties.
The versatility of the furan ring and the presence of the thioether linkage suggest that this compound could serve as a versatile ligand in the design of novel organometallic compounds. researchgate.netresearchgate.net
Computational Design and Prediction of Novel Furoic Acid Derivatives
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, computational methods can be employed to predict the properties of novel derivatives and guide synthetic efforts.
Key computational approaches to be explored include:
Structure-Activity Relationship (SAR) Studies: If a particular biological activity is identified, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with activity. This can help in designing more potent analogs.
Molecular Docking: This technique can be used to predict the binding modes of derivatives with specific protein targets, such as enzymes or receptors. This is particularly relevant in drug discovery, for instance, in designing inhibitors for targets like histone deacetylase. niscpr.res.in
Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic properties, reactivity indices, and spectroscopic signatures of novel derivatives. This can provide insights into their chemical behavior and help in predicting their stability and reactivity.
The table below illustrates hypothetical data that could be generated from a computational study to prioritize synthetic targets.
| Derivative ID | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Synthetic Feasibility Score (1-10) |
| FAD-001 | -9.5 | 2.8 | 8 |
| FAD-002 | -8.7 | 3.1 | 7 |
| FAD-003 | -9.2 | 2.5 | 9 |
| FAD-004 | -7.8 | 3.5 | 6 |
These computational studies would enable a more targeted and efficient exploration of the chemical space around the this compound scaffold. niscpr.res.innih.gov
Advanced Mechanistic Investigations using Real-time Spectroscopy
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and discovering new reactivity. Modern real-time spectroscopic techniques allow for the in situ monitoring of chemical reactions, providing detailed insights into reaction kinetics and the detection of transient intermediates. researchgate.net
Future investigations could utilize techniques such as:
In situ Raman and Infrared (IR) Spectroscopy: These methods can track the concentration of reactants, products, and intermediates in real-time, providing kinetic data and helping to elucidate reaction pathways. researchgate.net
Transient Absorption Spectroscopy: This ultrafast technique can be used to study the dynamics of photoinduced reactions, which could be relevant if the compound or its derivatives are investigated for photochemical applications. nih.gov
High-Resolution Mass Spectrometry: Coupled with reaction monitoring, this can help in the identification of short-lived intermediates and byproducts, providing crucial pieces of the mechanistic puzzle.
Q & A
Basic: What are the common synthetic routes for preparing 5-[(Phenylthio)methyl]-2-furoic acid, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis typically involves sulfenylation or alkylation reactions. For example, electrophilic cyclization of allylic amides using N-(phenylthio)succinimide in the presence of a Brønsted acid (e.g., camphorsulfonic acid) and tetrabutylammonium chloride (TBAC) can yield analogs like 5-[(phenylthio)methyl]oxazoline scaffolds. Critical conditions include acid-catalyzed activation of sulfur electrophiles and controlled reaction temperatures (20–25°C) to minimize side reactions . Base-mediated alkylation of furan-2-carboxylic acid derivatives with phenylthio-containing reagents is another route, where sodium hydroxide or potassium carbonate facilitates nucleophilic substitution .
Advanced: How can researchers optimize the synthesis of this compound to improve scalability and purity?
Answer:
Scalability requires solvent optimization (e.g., THF or DMF for solubility) and stepwise purification. Industrial methods for analogous compounds use recrystallization with ethanol/water mixtures to remove unreacted precursors, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) for purity >95% . Reaction monitoring via TLC or HPLC (C18 columns, UV detection at 254 nm) ensures intermediates are minimized. For reproducibility, anhydrous conditions and inert gas (N₂) purging are critical to prevent oxidation of the phenylthio group .
Basic: What analytical techniques are standard for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., furan ring protons at δ 6.3–7.3 ppm, phenylthio methyl protons at δ 4.0–4.5 ppm) .
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/0.1% formic acid for purity assessment .
- FT-IR : Peaks at 1670–1700 cm⁻¹ (carboxylic acid C=O) and 2550–2600 cm⁻¹ (S-H stretch, if present) .
Advanced: How can isotopic labeling (e.g., 13C) resolve structural ambiguities in derivatives of this compound?
Answer:
13C-labeling at specific carbons (e.g., the methylene bridge or phenyl ring) allows tracking of degradation or metabolic pathways. For example, in studies of analogous 5-formyl-2-furoic acid, 13C-labeled isotopomers were synthesized to identify formic acid as a degradation byproduct via GC-MS analysis . This method clarifies reaction mechanisms (e.g., whether decarboxylation occurs at the furan ring or side chain).
Basic: What in vitro assays are typically used to assess the biological activity of this compound?
Answer:
Common assays include:
- Enzymatic inhibition : Testing against targets like HIV-1 integrase using fluorescence polarization assays .
- Antimicrobial activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to determine IC₅₀ values .
Advanced: How should researchers address contradictory bioactivity data between enzymatic assays and cell-based studies?
Answer:
Contradictions may arise from poor cellular permeability or off-target effects. Strategies include:
- Prodrug design : Esterification of the carboxylic acid group to enhance membrane penetration .
- Metabolite tracking : LC-MS/MS to identify intracellular degradation products .
- Synergistic studies : Combining with adjuvants (e.g., efflux pump inhibitors) to isolate target-specific effects .
Advanced: What experimental strategies can elucidate reaction mechanisms involving this compound in catalysis?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and intermediates .
- Trapping experiments : Adding radical scavengers (e.g., TEMPO) to detect reactive intermediates during sulfenylation .
Basic: What factors influence the stability of this compound under storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenylthio group .
- Moisture : Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid to inactive salts .
- pH : Buffered solutions (pH 6–7) minimize decarboxylation .
Advanced: Which analytical methods are suitable for tracking degradation products in aqueous environments?
Answer:
- High-resolution LC-QTOF-MS : Identifies low-abundance degradation products (e.g., sulfoxide derivatives) via exact mass matching .
- Accelerated stability studies : Stress testing at 40°C/75% RH for 4 weeks, followed by NMR to detect structural changes .
Advanced: How do substituent variations on the phenylthio group affect physicochemical and biological properties?
Answer:
- Electron-withdrawing groups (Cl, CF₃) : Increase acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) and enhance enzyme binding .
- Hydrophobic substituents (e.g., methyl) : Improve logP values by 0.5–1.0 units, correlating with better membrane permeability .
- Biological impact : Fluorinated analogs (e.g., 5-[(4-fluorophenylthio)methyl]) show 2–3× higher anti-HIV activity compared to non-fluorinated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
